Glutamic Acid Hydrochloride

Catalog No.
S778808
CAS No.
138-15-8
M.F
C5H9NO4.ClH
C5H10ClNO4
M. Wt
183.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutamic Acid Hydrochloride

CAS Number

138-15-8

Product Name

Glutamic Acid Hydrochloride

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrochloride

Molecular Formula

C5H9NO4.ClH
C5H10ClNO4

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

RPAJSBKBKSSMLJ-DFWYDOINSA-N

SMILES

Array

solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

L-Glutamic Acid Hydrochloride; L-Glutamic Acid Hydrochloride; 2-Aminopentanedioic Acid Hydrochloride; Acidalin; Acidogen; Acidoride; Acidothyn; Acidulen; Acidulin; Aciglumin; Aclor; Acridogen; Acridoride; Antalka; Gastuloric; Glusatin; Glutamic acid

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.Cl

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.Cl

The exact mass of the compound L-Glutamic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.07 m>27.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9239. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glutamic Acid Hydrochloride is the hydrochloride salt of the non-essential amino acid L-glutamic acid. This form is a white, crystalline powder prized in laboratory and industrial settings for its significantly enhanced aqueous solubility and inherently acidic nature compared to its parent compound, L-glutamic acid. These properties make it a preferred choice for applications requiring high concentrations of glutamate in solution, precise pH control for formulations, or as a readily handled precursor in chemical synthesis.

Direct substitution of Glutamic Acid Hydrochloride with L-glutamic acid (the free acid) or its sodium salt (MSG) is often unfeasible due to critical differences in physicochemical properties. L-glutamic acid exhibits very low solubility in water at room temperature, making it difficult to prepare concentrated stock solutions without significant pH adjustment or heating. Conversely, while monosodium glutamate (MSG) is highly soluble, it produces a near-neutral solution, failing to provide the acidic environment required for many pH-sensitive reactions, formulations, or as a gastric acidifier. The hydrochloride form uniquely delivers both high aqueous solubility and a strongly acidic pH, making it non-interchangeable where both attributes are required for processability and application performance.

Superior Aqueous Solubility for Concentrated Stock Preparation and Formulation

Glutamic Acid Hydrochloride demonstrates vastly superior solubility in water compared to its free acid form, L-Glutamic Acid. At room temperature (25 °C), the solubility of L-Glutamic Acid is approximately 8.6 g/L (0.86 g/100 mL). In contrast, various sources report the solubility of Glutamic Acid Hydrochloride to be around 500 g/L (50 g/100 mL), representing an increase of over 58-fold. This significant difference is a primary procurement driver for applications requiring high-concentration aqueous solutions without resorting to extreme pH adjustments or heating.

Evidence DimensionAqueous Solubility at ~25 °C
Target Compound Data~500 g/L (50 g/100 mL)
Comparator Or BaselineL-Glutamic Acid: 8.64 g/L
Quantified Difference>58x higher solubility
ConditionsWater at approximately room temperature (22-25 °C).

This enables the rapid preparation of highly concentrated, stable stock solutions, saving time and improving workflow efficiency in both research and industrial settings.

Predictable Acidity for pH Control in Aqueous Systems

As the salt of a weak base (amino group, pKa ≈ 9.5) and a strong acid (HCl), Glutamic Acid Hydrochloride solutions are inherently and strongly acidic. In contrast, L-Glutamic Acid forms a zwitterionic solid and its saturated solution has a pH around 3.2, but its low solubility limits its buffering capacity. Monosodium Glutamate (MSG) is the salt of a strong base (NaOH) and a weak acid (glutamic acid's carboxyl groups), yielding a near-neutral pH in solution, typically between 6 and 8. The hydrochloride salt is therefore the logical choice when a soluble source of glutamate is required to maintain a low-pH environment, such as in the acidification of food products or controlling reactive crystallizations.

Evidence DimensionAqueous Solution pH
Target Compound DataStrongly acidic
Comparator Or BaselineL-Glutamic Acid (saturated solution): ~3.2; Monosodium Glutamate: ~6-8
Quantified DifferenceProvides a distinct, low-pH environment unattainable with MSG and offers higher buffering capacity at low pH than the poorly soluble free acid.
ConditionsAqueous solution.

This compound provides reliable, built-in acidity, eliminating the need for additional strong acids and simplifying the formulation of acidic buffers, media, or food products.

Precursor Suitability in Synthesis: Bypassing Solubility Issues of Zwitterionic Free Acid

In synthetic chemistry, particularly peptide synthesis, starting materials must be readily soluble and reactive. The zwitterionic nature of free L-Glutamic Acid leads to poor solubility in many organic solvents and can complicate reactions. While modern solid-phase peptide synthesis (SPPS) typically employs side-chain protected derivatives like Fmoc-Glu(OtBu)-OH for efficiency, Glutamic Acid Hydrochloride can serve as a useful, cost-effective precursor for solution-phase synthesis or for the preparation of other specialized derivatives. Its hydrochloride form ensures the α-amino group is protonated, preventing self-reaction and improving solubility and handling in polar protic solvents, thereby providing a more processable starting material than the free acid for certain synthetic routes.

Evidence DimensionProcessability as a Synthetic Precursor
Target Compound DataSoluble, protonated amino group, easy to handle in polar solvents.
Comparator Or BaselineL-Glutamic Acid (free acid): Poorly soluble in many organic solvents, zwitterionic form can complicate reactions.
Quantified DifferenceQualitative improvement in handling, solubility, and reaction compatibility for specific synthetic applications.
ConditionsSolution-phase organic synthesis, preparation of glutamic acid derivatives.

For specific synthetic applications not requiring complex protecting groups, it offers a more soluble and easily handled starting material than L-glutamic acid, potentially simplifying process development.

Preparation of High-Concentration, Low-pH Buffers and Cell Culture Supplements

The compound's exceptional water solubility allows for the creation of concentrated stock solutions for cell culture media, such as MEM non-essential amino acids solution, where maintaining a specific pH is critical. Unlike L-glutamic acid, which requires significant pH adjustment to dissolve, the hydrochloride form dissolves readily to create an acidic stock, simplifying media preparation workflows.

Use as a Palatable Acidulant and Flavor Enhancer in Food Processing

In the food industry, Glutamic Acid Hydrochloride serves as a dual-function additive. It acts as a flavoring agent and an acidulant, providing a savory taste while also lowering the pH of the final product. This makes it a preferred choice over substituting with separate acid and flavor components like citric acid and MSG, streamlining the formulation process.

Gastric Acidifier in Pharmaceutical and Veterinary Formulations

A key application is its use as a gastric acidifier. In the stomach, it releases hydrochloric acid, effectively lowering gastric pH. This is a function that cannot be replicated by the free acid or other salts like MSG, making Glutamic Acid Hydrochloride the specific choice for therapeutic products designed to treat conditions of low stomach acid (achlorhydria or hypochlorhydria).

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

183.0298355 Da

Monoisotopic Mass

183.0298355 Da

Heavy Atom Count

11

UNII

M0C2SP444T

Related CAS

56-86-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 87 of 144 companies with hazard statement code(s):;
H314 (85.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Glutamic Acid Hydrochloride is the hydrochloride salt form of glutamic acid, a non-essential amino acid. Used as a gastric acidifier, glutamic acid hydrochloride releases hydrochloric acid into the stomach, thereby lowering gastric pH. (NCI)

ATC Code

A - Alimentary tract and metabolism
A09 - Digestives, incl. enzymes
A09A - Digestives, incl. enzymes
A09AB - Acid preparations
A09AB01 - Glutamic acid hydrochloride

Pictograms

Corrosive

Other CAS

138-15-8
15767-75-6

Wikipedia

Glutamic acid hydrochloride

General Manufacturing Information

L-Glutamic acid, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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